2-Pentyladamantan-1-ol
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Overview
Description
2-Pentyladamantan-1-ol is a derivative of adamantane, a compound known for its unique cage-like structure. This compound features a pentyl group attached to the adamantane core, which is further functionalized with a hydroxyl group. The adamantane structure is notable for its high stability and rigidity, making its derivatives valuable in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pentyladamantan-1-ol typically involves the alkylation of adamantan-1-ol with a pentyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Pentyladamantan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often employed for substitution reactions.
Major Products:
Oxidation: Pentyladamantanone or pentyladamantanoic acid.
Reduction: 2-Pentyladamantane.
Substitution: 2-Pentyladamantyl halides or amines.
Scientific Research Applications
2-Pentyladamantan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and advanced materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral and antimicrobial properties.
Medicine: Adamantane derivatives, including this compound, are explored for their potential use in treating neurological disorders and as drug delivery agents.
Industry: The compound is used in the production of high-performance polymers and as an additive in lubricants and fuels to enhance stability and performance.
Mechanism of Action
The mechanism of action of 2-Pentyladamantan-1-ol largely depends on its application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The adamantane core provides rigidity and stability, which can enhance the compound’s binding affinity to its molecular targets. The hydroxyl group can form hydrogen bonds, further stabilizing interactions with biological molecules.
Comparison with Similar Compounds
Adamantan-1-ol: Lacks the pentyl group, making it less hydrophobic and potentially less bioactive.
2-Methyladamantan-2-ol: Features a methyl group instead of a pentyl group, resulting in different physical and chemical properties.
1-Adamantylamine: Contains an amine group instead of a hydroxyl group, leading to different reactivity and applications.
Uniqueness: 2-Pentyladamantan-1-ol is unique due to the presence of both the pentyl group and the hydroxyl group, which confer distinct hydrophobic and hydrophilic properties. This dual functionality makes it versatile for various applications, particularly in the synthesis of complex molecules and in biological research.
Properties
IUPAC Name |
2-pentyladamantan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-2-3-4-5-14-13-7-11-6-12(8-13)10-15(14,16)9-11/h11-14,16H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGSXORDNAXYTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C2CC3CC(C2)CC1(C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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